molecular formula C15H18IN3O3S B10962026 propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

propan-2-yl 2-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B10962026
M. Wt: 447.3 g/mol
InChI Key: RTEKBHNNELBONF-UHFFFAOYSA-N
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Description

ISOPROPYL 2-{[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE: is a complex organic compound featuring a pyrazole ring substituted with iodine and methyl groups, a thiophene ring, and an isopropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-{[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the iodine and methyl groups. The thiophene ring is then synthesized and coupled with the pyrazole derivative. Finally, the isopropyl ester group is introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-{[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

ISOPROPYL 2-{[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ISOPROPYL 2-{[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The iodine and methyl groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • ISOPROPYL 2-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
  • ISOPROPYL 2-{[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE

Uniqueness

The presence of the iodine atom in ISOPROPYL 2-{[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE makes it unique compared to its chloro and bromo analogs. Iodine can confer different electronic properties and reactivity, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C15H18IN3O3S

Molecular Weight

447.3 g/mol

IUPAC Name

propan-2-yl 2-[(4-iodo-1-methylpyrazole-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C15H18IN3O3S/c1-7(2)22-15(21)11-8(3)9(4)23-14(11)17-13(20)12-10(16)6-19(5)18-12/h6-7H,1-5H3,(H,17,20)

InChI Key

RTEKBHNNELBONF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=NN(C=C2I)C)C

Origin of Product

United States

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